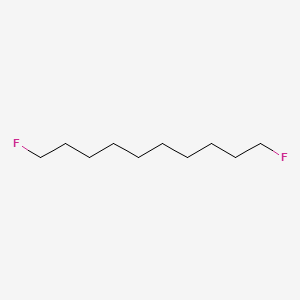

1,10-Difluorodecane

Description

Contextualization of Fluorinated Organic Compounds in Modern Chemical Science

Fluorinated organic compounds are integral to numerous sectors of modern chemistry and industry. Their unique properties, stemming from the distinctive nature of the carbon-fluorine bond, make them indispensable in applications ranging from inert materials and refrigerants to pharmaceuticals and agrochemicals. bohrium.comwikipedia.orgacs.org The introduction of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and conformational landscape, attributes critical in drug discovery and development. bohrium.comsolubilityofthings.com Beyond their direct applications, fluorinated compounds also serve as valuable tools and reagents in organic synthesis. wikipedia.org The field of organofluorine chemistry is continuously evolving, with ongoing research focused on developing efficient and selective methods for incorporating fluorine into organic molecules. bohrium.comacs.org

Academic Relevance of Terminal Difluorination in Long-Chain Alkanes

The academic interest in terminally difluorinated long-chain alkanes lies in their utility as model systems for understanding the impact of fluorine substituents on extended hydrocarbon structures. Unlike perfluorinated compounds, which have fluorine atoms replacing all hydrogen atoms, α,ω-difluorinated alkanes retain a significant hydrocarbon character while possessing polar C-F bonds at the chain ends. This structural motif allows for investigations into how the terminal fluorine atoms influence chain packing, conformational preferences, and interactions with various solvents and interfaces. solubilityofthings.comnih.gov Studies on these compounds contribute to a deeper understanding of the subtle electronic and steric effects exerted by fluorine along an aliphatic chain, which can be crucial for designing molecules with tailored properties. nih.gov

Overview of Contemporary Research Trajectories for 1,10-Difluorodecane

Contemporary research involving this compound explores several key areas. One significant trajectory involves its use in studying the environmental behavior and potential biodegradation of fluorinated compounds. Given concerns surrounding persistent per- and polyfluoroalkyl substances (PFAS), this compound serves as a model to investigate how microorganisms might interact with and potentially degrade fluorinated alkanes. utk.eduutk.eduosti.gov Research has demonstrated that certain bacteria, such as Pseudomonas sp. strain 273, can utilize this compound as a carbon and energy source, providing valuable insights into potential bioremediation strategies for fluorinated contaminants. utk.eduutk.eduosti.gov

Another research area focuses on the physical and chemical properties of this compound, including its solubility characteristics and behavior in different phases. solubilityofthings.com Studies on its inclusion compounds, for instance, can reveal details about its molecular conformation and intermolecular interactions in confined environments. researchgate.net Furthermore, this compound is explored as a building block or intermediate in the synthesis of other specialized fluorinated materials, surfactants, and chemicals. solubilityofthings.comchembk.com Its well-defined structure makes it a useful starting material for introducing a C₁₀ chain with terminal fluorine atoms into more complex molecules. solubilityofthings.comchembk.com

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀F₂ | chembk.comnih.govlookchem.com |

| Molecular Weight | 178.26 g/mol | chembk.comnih.govlookchem.com |

| CAS Number | 334-63-4 | chembk.comnih.govlookchem.com |

| Appearance | Colorless liquid | solubilityofthings.comchembk.comlookchem.com |

| Boiling Point | ~218.85 °C (rough estimate) / 230 °C chemsrc.com | chembk.comlookchem.comchemsrc.com |

| Flash Point | 75.7 °C (estimate) | chembk.comlookchem.com |

| Density | 0.9068 g/cm³ (rough estimate) / 0.871 g/cm³ chemsrc.com | chembk.comlookchem.comchemsrc.com |

| Solubility | Insoluble in water, soluble in organic solvents | solubilityofthings.comchembk.comlookchem.com |

Note: Boiling point and density values vary slightly across sources, likely due to estimation or experimental conditions.

Detailed research findings related to this compound include investigations into its degradation pathways by specific bacterial strains. For example, Pseudomonas sp. strain 273 has been shown to degrade this compound, with a significant percentage of the theoretical maximum amount of fluorine recovered as inorganic fluoride (B91410). osti.gov This suggests a defluorination process occurs during microbial metabolism. osti.gov Studies have also examined the conformational behavior of similar difluorinated alkanes using techniques like NMR analysis, providing insights into how fluorine substitution influences chain flexibility and preferred conformers. nih.govacs.org

The academic significance of this compound research is underscored by its contribution to understanding the fundamental chemistry of fluorinated hydrocarbons and its relevance to addressing contemporary challenges related to environmental science and the development of new materials.

Structure

3D Structure

Properties

IUPAC Name |

1,10-difluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20F2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWRJBGWKKLYBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCF)CCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187039 | |

| Record name | Decane, 1,10-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-63-4 | |

| Record name | Decane, 1,10-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decane, 1,10-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-Difluorodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,10 Difluorodecane and Analogous Structures

Established Synthetic Routes for α,ω-Difluorinated Decanes

Established synthetic routes for α,ω-difluorinated alkanes typically involve the conversion of suitable precursors. While specific detailed routes for 1,10-difluorodecane were not extensively detailed in the search results beyond its general use in organic synthesis lookchem.com, the synthesis of other difluorinated alkanes provides insight into potential methodologies. For instance, the preparation of α-bromo,ω-chloroalkanes, which could potentially serve as intermediates, can be achieved by reacting α,ω-dichloroalkanes with α,ω-dibromoalkanes in an organic solvent, such as N,N-dimethylformamide. google.com This reaction involves the exchange of halogen atoms. Another method for synthesizing 1,1-difluoroalkanes involves the phase transfer catalyzed reaction of 1,1-bis-triflates with potassium fluoride (B91410) in the presence of a cocatalyst like triphenyltin (B1233371) fluoride. thieme-connect.com This suggests that nucleophilic fluorination using fluoride salts can be a viable approach for introducing fluorine atoms.

Catalytic Strategies in Difluoroalkylation and Fluorination Reactions

Catalytic approaches have become increasingly important for the efficient and selective introduction of fluorine-containing groups into organic molecules. beilstein-journals.orgnih.gov

Transition-metal catalysis plays a significant role in fluorination and difluoroalkylation reactions. beilstein-journals.orgcapes.gov.br Various transition metals, including palladium, copper, iron, nickel, rhodium, silver, and cobalt, have been employed in these transformations. beilstein-journals.orgnih.gov Transition-metal-catalyzed difluoroalkylation is recognized as an effective method for constructing difluoroalkylated backbones. beilstein-journals.org These methods often involve cross-coupling reactions with fluorinated organometallic species or halogenated fluorinated species, or the direct introduction of fluorinated moieties into nonfunctionalized substrates using a fluorinated reagent. beilstein-journals.org

Four primary modes of catalytic difluoroalkylation have been demonstrated: nucleophilic, electrophilic, radical, and metal-difluorocarbene coupling (MeDiC). capes.gov.bracs.org These processes enable the difluoroalkylation of various aryl halides and arylboron reagents under mild conditions. capes.gov.bracs.org For example, palladium-catalyzed coupling of aryl boronic acids with difluorocarbene precursors has been reported to yield difluoromethylated arenes. chinesechemsoc.org Nickel and cobalt catalysis have also been explored for difluoroalkylation reactions, such as the nickel-catalyzed difluoropropargylation of primary alkylzinc reagents and the cobalt-catalyzed difluoroalkylation of tertiary aryl ketones. researchgate.net

Transition metal catalysis is also applied in direct C-H fluorination. Palladium-catalyzed directed arene ortho C-H bond fluorination and substrate-controlled diastereoselective C(sp3)-H fluorination have been reported. chinesechemsoc.org Manganese-catalyzed oxidative C-H bond fluorination using silver fluoride is another catalytic method for the selective incorporation of fluoride into sp3 C-H bonds. chinesechemsoc.orgresearchgate.net Copper-catalyzed directed C-H fluorination of arenes has also been achieved. chinesechemsoc.org

Photoredox catalysis, utilizing visible light, has emerged as a powerful strategy for the activation of small molecules and the introduction of fluorine atoms into organic substrates. mit.edumdpi.com This approach offers mild reaction conditions and high functional group compatibility. mdpi.comthieme-connect.com While photoredox catalysis is widely used for fluorination and trifluoromethylation mit.edubeilstein-journals.orgnih.govrsc.org, its specific application for geminal difluorination of saturated alkanes like decane (B31447) to yield α,ω-difluorinated products such as this compound is an area of ongoing research.

Some studies have explored photoredox catalysis for the difunctionalization of alkenes to introduce CF₂ groups. cas.cn For instance, a photoredox catalysis-based approach enabled the introduction of the CF₂ group via decarboxylative alkylation of alkyl acids by difluoroenoxysilanes. thieme-connect.com This method allows the difluorination of primary, secondary, and even hindered tertiary alkyl acids. thieme-connect.com Photoredox-catalyzed gem-difluoromethylenation of aliphatic alcohols with 1,1-difluoroalkenes has also been described, providing access to α,α-difluoromethylene ethers. researchgate.net Although these examples focus on geminal difluorination adjacent to functional groups or on alkenes, they highlight the potential of photoredox catalysis for introducing CF₂ moieties.

Research has also demonstrated photoredox systems for direct C-H fluorination using nucleophilic fluorine sources, including the difluorination of methylene (B1212753) groups. chemrxiv.org This represents a significant step towards the direct introduction of fluorine atoms into unactivated C(sp3)-H bonds using nucleophilic fluoride under photoredox conditions. chemrxiv.org

This compound as a Precursor in the Synthesis of Advanced Fluorinated Materials

This compound serves as a valuable intermediate in organic synthesis and has potential applications in the preparation of various fluorinated materials. lookchem.comsolubilityofthings.com The unique properties imparted by the fluorine atoms make fluorinated compounds essential in numerous applications, ranging from pharmaceuticals and agrochemicals to materials science and specialty chemicals. solubilityofthings.comnih.gov

Compounds like this compound can be utilized in the synthesis of surfactants, solvents, and dyes. lookchem.com Its application as a reaction medium in fluorination, alkylation, and olefin polymerization reactions further underscores its utility in the synthesis of more complex molecules. lookchem.com

The study of fluorinated alkanes contributes to the understanding and development of advanced materials. While direct examples of this compound's specific role as a precursor in cutting-edge materials like van der Waals open frameworks or advanced electronic materials were not found in the provided search results scitechdaily.comumd.eduresearchgate.net, its structural features and the known applications of fluorinated compounds suggest its potential as a building block for incorporating fluorine into polymers, coatings, or other specialized materials where the unique properties of the C-F bond are advantageous. The growing interest in environmentally friendly and efficient synthetic methods suggests that this compound may play a role in developing sustainable chemicals and enhancing the performance and longevity of various products. solubilityofthings.com

Chemical Reactivity and Mechanistic Investigations of 1,10 Difluorodecane

Influence of Fluorine Substitution on Alkane Reactivity and Stability

The introduction of fluorine atoms into an alkane chain generally enhances its stability and alters its reactivity. solubilityofthings.comnumberanalytics.com The strong electronegativity of fluorine atoms can induce polarity in nearby C-H bonds, potentially influencing reaction pathways. While alkanes typically undergo substitution reactions with halogens under specific conditions, the presence of fluorine can modify the reactivity of the molecule towards various reagents. pressbooks.pubnagwa.com Fluorinated alkanes are known for their high thermal stability and chemical inertness. numberanalytics.com

Role of 1,10-Difluorodecane as a Reaction Medium in Organic Synthesis

This compound is primarily utilized in the field of organic synthesis, where it can serve as a reaction medium. chembk.comlookchem.com Its properties, such as low volatility and solubility in organic solvents, make it suitable for various synthetic transformations. chembk.comlookchem.com

This compound can be used as a reaction medium in fluorination reactions. chembk.comlookchem.com Fluorination reactions involve the introduction of fluorine atoms into a molecule, often requiring specific solvents to control reactivity and selectivity. acsgcipr.orgucl.ac.uk While the search results indicate its use as a medium, specific detailed mechanisms or examples of this compound's role in facilitating the fluorination process itself were not extensively detailed in the provided snippets.

The compound is also noted for its potential use as a medium in alkylation reactions. chembk.comlookchem.com Alkylation reactions involve the transfer of an alkyl group from one molecule to another. Fluorinated solvents, including partially fluorinated ethers, have been explored as media for alkylation reactions, sometimes influencing reaction rates and selectivities. rsc.orgumich.edursc.orgresearchgate.net The use of this compound in such reactions likely leverages its solvent properties to dissolve reactants and facilitate the reaction, though specific examples with difluorinated substrates beyond this compound itself were not provided in detail.

This compound is mentioned as being applicable as a reaction medium in olefin polymerization reactions. chembk.comlookchem.com Fluorinated solvents have been investigated in olefin polymerization, particularly in the context of catalyst solubility and polymer morphology control. google.comrsc.orgrsc.org While general information on fluorinated solvents in olefin polymerization is available, the specific advantages or mechanisms related to using this compound as the medium were not elaborated upon in the search results.

Intermolecular Interactions and Inclusion Chemistry of this compound

This compound is known to participate in intermolecular interactions, including the formation of inclusion compounds. rsc.org

This compound forms inclusion compounds with urea (B33335). rsc.orgresearchgate.net Inclusion compounds, or clathrates, are formed when molecules of one compound (the guest) are trapped within the crystal lattice of another compound (the host), without the formation of covalent bonds between them. Urea is a well-known host material for forming channel-type inclusion compounds with various organic molecules. atamanchemicals.com

The formation and characterization of the this compound/urea inclusion compound have been investigated using techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.net Specifically, solid-state ¹⁹F NMR techniques have been employed to determine the effective average intermolecular ¹⁹F,¹⁹F dipolar interaction between fluorine nuclei of neighboring guest molecules within the urea host lattice. researchgate.net These studies provide insights into the arrangement and dynamics of the this compound molecules confined within the urea channels. researchgate.net The results from NMR experiments, including the analysis of dipolar powder patterns, can help elucidate the conformations and mutual orientation of the end-groups of the guest molecules within the inclusion compound. researchgate.net

Physical Properties of this compound

Here is a summary of some reported physical properties of this compound:

| Property | Value | Source |

| Appearance | Colorless liquid | chembk.comlookchem.com |

| Molecular Formula | C₁₀H₂₀F₂ | chembk.comlookchem.com |

| Molar Mass | 178.26 g/mol | chembk.comlookchem.com |

| Boiling Point | 218.85 °C (rough estimate) | chembk.comlookchem.comchemicalbook.com |

| Density | 0.9068 (rough estimate) | chembk.comlookchem.com |

| Flash Point | 75.7 °C | chembk.comlookchem.com |

| Vapor Pressure | 0.102 mmHg at 25 °C | chembk.comlookchem.com |

| Refractive Index | 1.3580 (estimate) | chembk.comlookchem.com |

| Solubility | Low solubility in water, soluble in some organic solvents (ethanol, dimethylformamide) | chembk.comlookchem.comsolubilityofthings.com |

Analysis of Intermolecular 19F,19F Dipolar Interactions in Host-Guest Systems

The investigation of intermolecular interactions in molecular solids is crucial for understanding the properties and behavior of materials. For fluorinated compounds, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the 19F nucleus, provides a powerful tool to probe these interactions. In the context of host-guest systems, solid-state NMR can reveal insights into the spatial arrangement and dynamics of guest molecules confined within a host lattice.

Research has been conducted to determine the effective average intermolecular 19F,19F dipolar interaction in a host-guest system comprising this compound as the guest and urea as the host, forming an inclusion compound. This specific system allows for the study of how the relatively long-chain difluorodecane molecules interact with each other when channelized within the urea structure.

To analyze the intermolecular 19F,19F dipolar interactions, three solid-state NMR techniques were employed using a static sample of the this compound/urea inclusion compound. An MREV8 pulse sequence was utilized to isolate the shielding powder pattern, which provides information about the chemical shielding anisotropy of the fluorine nuclei. A Carr–Purcell–Meiboom–Gill (CPMG) experiment was employed to obtain the dipolar powder pattern, which is directly influenced by the magnetic dipolar interactions between neighboring 19F spins. To validate the results obtained from these individual experiments, the full powder pattern, which is influenced by both shielding and dipolar interactions, was acquired and subsequently simulated by computer. nih.gov

In these experiments, efficient proton decoupling was applied. nih.gov Proton decoupling is essential in solid-state NMR of organic compounds to remove the strong dipolar couplings between 1H and 19F nuclei, which would otherwise broaden the 19F resonances and obscure the weaker 19F,19F interactions of interest.

By analyzing the dipolar powder pattern obtained from the CPMG experiment and simulating the full powder pattern, researchers were able to determine the effective average intermolecular 19F,19F dipolar interaction, denoted as 〈D′〉, between fluorine nuclei located on neighboring this compound guest molecules within the urea channels. nih.gov This value of 〈D′〉 provides a quantitative measure of the strength of the through-space dipolar coupling between fluorine atoms on different molecules, offering insights into their average proximity and relative orientation within the constrained environment of the urea inclusion compound.

Bioremediation and Environmental Biodegradation Studies of 1,10 Difluorodecane

Microbial Degradation Pathways of Fluorinated Alkanes as Emerging Contaminants

The microbial degradation of fluorinated alkanes presents a significant challenge due to the strength of the carbon-fluorine (C-F) bond. nih.govnih.gov However, some microorganisms have evolved mechanisms to metabolize organofluorine compounds. researchgate.netornl.gov While microbial degradation of alkanes is well-studied, reports on the degradation of fluorinated alkanes by microbes are less common. nih.gov The recalcitrance of heavily fluorinated domains in the molecular structure of PFAS makes their degradation difficult. srce.hr Despite this, recent studies indicate that some bacteria possess enzyme systems capable of attacking terminally fluorinated alkanes. researchgate.netnih.gov

Biotransformation of 1,10-Difluorodecane by Specific Bacterial Strains

Specific bacterial strains have demonstrated the ability to biotransform fluorinated alkanes, including this compound. researchgate.netacs.orgresearchgate.netnih.govosti.gov This is a notable area of research given the general resistance of highly fluorinated compounds to biodegradation. srce.hrrsc.org

Role of Pseudomonas sp. strain 273 in this compound Utilization

Pseudomonas sp. strain 273, an alkane-degrading bacterium, has been shown to utilize terminally monofluorinated C7-C10 alkanes and this compound (DFD) as sole carbon and energy sources under oxic conditions. researchgate.netacs.orgresearchgate.netnih.govosti.govosti.gov This strain was originally isolated from garden soil. researchgate.net

Research has demonstrated that Pseudomonas sp. strain 273 can degrade DFD. In one study, strain 273 degraded 5.62 ± 0.13 mM (nominal) of DFD within 7 days of incubation. researchgate.netacs.orgresearchgate.netnih.govosti.govosti.gov During this process, 90.1 ± 1.9% of the theoretical maximum amount of fluorine was recovered as inorganic fluoride (B91410). researchgate.netacs.orgresearchgate.netnih.govosti.govosti.gov

Growth experiments indicated that the utilization of fluoroalkanes by strain 273 is oxygen-dependent, suggesting that the initial attack on the terminal carbon requires oxygen. researchgate.netacs.orgnih.govosti.govosti.gov Compared to growth with n-decane, lower biomass yields were observed when DFD was used as an electron donor. researchgate.netacs.orgnih.govosti.govosti.gov

The genome of strain 273 contains genes encoding putative alkane monooxygenases (AlkB), which are key enzymes for initiating alkane degradation. researchgate.netresearchgate.netresearchgate.net Transcriptome sequencing of strain 273 grown with DFD revealed that transcripts of alkB-2 were significantly more abundant compared to cells grown with acetate, suggesting that AlkB-2 catalyzes the attack on terminal CH2F groups. researchgate.netresearchgate.net An adjacent gene encoding a fused ferredoxin-ferredoxin reductase was coordinately expressed with alkB-2. researchgate.netresearchgate.net Additionally, a gene cluster containing an (S)-2-haloacid dehalogenase (had) gene was up-regulated in cells grown with DFD, suggesting a possible role in the removal of the ω-fluorine. researchgate.netresearchgate.net

Here is a table summarizing the degradation of DFD by Pseudomonas sp. strain 273:

| Substrate | Initial Concentration (mM, nominal) | Degradation Time (days) | Fluorine Recovery as Inorganic Fluoride (%) | Biomass Yield (cells per μmol of carbon consumed) |

| This compound (DFD) | 5.62 ± 0.13 | 7 | 90.1 ± 1.9 | (1.62 ± 0.23) × 107 |

| n-Decane | - | - | - | (3.24 ± 0.14) × 107 |

Data derived from search results. researchgate.netacs.orgnih.govosti.govosti.gov

Identification of Microbial Metabolites and Byproducts (e.g., Fluorohexanoate)

Metabolome studies of Pseudomonas sp. strain 273 grown with DFD have revealed the production of fluorinated anabolites and phospholipids (B1166683). researchgate.netornl.gov Fluorohexanoate was detected as an intermediate in cultures grown with DFD, suggesting that the initial attack on the fluoroalkanes can occur on the terminal fluoromethyl groups. researchgate.netacs.orgnih.govosti.govosti.gov Mass spectrometric fatty acid profiling identified fluorinated long-chain (C12-C19) fatty acids in strain 273 cells grown with DFD. researchgate.netornl.govnih.gov

Enzymatic Mechanisms of Carbon-Fluorine Bond Cleavage in Biological Systems

The cleavage of the strong carbon-fluorine bond in biological systems is a critical step in the biodegradation of fluorinated compounds. While the enzyme(s) responsible for defluorination in Pseudomonas sp. strain 273 have remained elusive, the findings suggest that oxygenolytic enzyme systems are likely involved in breaking these bonds. researchgate.netacs.orgnih.govosti.govosti.gov

Research into enzymatic C-F bond cleavage in other biological systems has identified enzymes capable of this process. For example, some known microbes can break the C-F bond in fluoroacetate (B1212596) and fluorobenzoate through hydrolytic defluorination catalyzed by enzymes like fluoroacetate dehalogenase. researchgate.net Studies on the enzyme haloacetate halidohydrolase have also provided insights into the mechanism of carbon-halogen bond cleavage. researchgate.net More recently, human gut microbial enzymes have been discovered that are capable of cleaving carbon-fluorine bonds in (di)fluorinated organic acids and a fluorinated amino acid through hydrolysis. biorxiv.orgbiorxiv.org An iron protein-mediated hydroxylation involving carbon-fluorine bond cleavage has also been reported with a histidyl-ligated heme enzyme. acs.org These findings highlight the diverse enzymatic strategies that can be employed for C-F bond cleavage.

Environmental Fate of Fluorine and its Incorporation into Cellular Lipids

During the growth of Pseudomonas sp. strain 273 with fluorinated alkanes like DFD, inorganic fluoride is released, although not always in stoichiometric amounts. researchgate.netresearchgate.netornl.govresearchgate.net A significant fraction of the organofluorine is incorporated into cellular phospholipids. researchgate.netresearchgate.netornl.govresearchgate.netnih.gov Lipidomic profiling determined that a substantial percentage of the total phospholipids in strain 273 grown with DFD were fluorinated. researchgate.netornl.govnih.gov

The incorporation of organofluorine into cellular lipids represents a heretofore unrecognized sink for organofluorine. researchgate.netornl.govnih.gov This observation has implications for the environmental fate and transport of fluorinated aliphatic compounds, suggesting that a portion of the fluorine may be retained within microbial biomass rather than being immediately released as inorganic fluoride. researchgate.netornl.govnih.gov

Implications for Remediation Strategies of Per- and Polyfluoroalkyl Substances (PFAS)

The ability of specific bacteria like Pseudomonas sp. strain 273 to degrade fluorinated alkanes and cleave C-F bonds has implications for the development of bioremediation strategies for PFAS. researchgate.netacs.orgnih.govosti.govosti.gov While many PFAS are highly resistant to microbial degradation due to their strong C-F bonds, the discovery of microorganisms capable of initiating the breakdown of some fluorinated compounds offers promise. srce.hrnih.govrsc.org

Bioremediation is being explored as a potential environmentally friendly and cost-effective alternative for PFAS remediation compared to traditional physical and chemical methods. srce.hrnih.govicontrolpollution.comwaste2water.comiiardjournals.org However, the effectiveness of bioremediation for heavily fluorinated PFAS remains a challenge. srce.hrnih.gov Further research is crucial to fully elucidate the underlying mechanisms and refine bioremediation strategies for effective PFAS degradation. frontiersin.org This includes understanding the enzymatic pathways involved and identifying or engineering microbes with enhanced defluorination capabilities. nih.govfrontiersin.org The findings regarding the microbial degradation of fluorinated alkanes contribute to the broader understanding needed to develop tailored approaches for remediating PFAS-contaminated environments. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies Applied to 1,10 Difluorodecane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural and conformational analysis of organic molecules, including fluorinated alkanes. The presence of fluorine (19F), a highly sensitive and abundant NMR nucleus, provides unique advantages for studying fluorinated compounds.

Solid-State NMR Techniques for Intermolecular Interaction Studies

Solid-state NMR (SSNMR) is particularly valuable for investigating the structure and interactions of molecules in solid phases, such as crystals or amorphous solids. For fluorinated compounds, 19F SSNMR can provide insights into molecular packing and intermolecular interactions. Studies on semifluorinated alkanes (SFAs), which contain both fluorocarbon and hydrocarbon segments, have utilized 19F NMR to probe bulk-phase self-assembly and molecular packing geometries acs.org. Differences in 19F chemical shifts can indicate different packing arrangements, such as monolayer versus bilayer lamellar structures acs.org.

Techniques like 1H/19F → 13C CPMAS experiments can provide information about the proximity of different segments within the solid state, indicating, for example, disordering of hydrocarbon chains during phase transitions acs.org. Two-dimensional exchange NMR experiments can reveal spatial proximity between different fluorine-containing groups or between fluorine and other nuclei, providing evidence for specific intermolecular interactions acs.org. Homonuclear 19F-19F dipolar NMR is effective for measuring distances between fluorine atoms, even up to nanometer scales, which is useful for understanding packing and interactions in systems with multiple fluorine atoms nih.gov. Intermolecular interactions such as C-F…F-C and C-H…F-C have been shown to influence the solid-state structure and thermal behavior of fluorinated organic crystals mdpi.com. While direct SSNMR data for 1,10-difluorodecane is limited in the search results, a study mentioned NMR providing information about the 19F-19F distance in a this compound/urea (B33335) inclusion compound, highlighting the applicability of SSNMR to this specific molecule for studying its interactions within a matrix rsc.org.

J-Coupling Analysis and Quantum Mechanical Simulations for Conformational Assignment

J-coupling constants, which describe the scalar coupling between nuclear spins through chemical bonds, are highly sensitive to molecular conformation. Analysis of J-coupling values, particularly heteronuclear couplings involving fluorine (e.g., 1JCF, 2JHF, 3JHH, 3JHF, 3JCF), can provide detailed information about dihedral angles and conformational preferences nih.gov.

For fluorinated molecules, fluorine substitution can significantly impact conformation semanticscholar.org. Combining experimental NMR data, specifically J-couplings, with quantum mechanical (QM) simulations is a powerful approach for conformational analysis semanticscholar.orgacs.org. The Karplus equation relates J-coupling values to dihedral angles, allowing experimental data to be used to validate or refine computationally derived conformations semanticscholar.orgacs.org. However, analyzing the complex, non-first-order NMR spectra of molecules with multiple strongly coupled spins, such as longer fluorinated alkanes, often requires advanced quantum mechanical simulation algorithms to accurately extract J-coupling values semanticscholar.orgacs.org. DFT-based calculations are frequently used to determine the interactions responsible for conformer stability and to predict NMR parameters like chemical shifts and coupling constants researchgate.netnih.govnih.govuni-muenchen.de. While predicting 19F chemical shifts can be challenging due to the high electron density of fluorine, QM/MM setups and molecular dynamics simulations are employed to account for conformational sampling and environmental effects for more accurate predictions nih.govuni-muenchen.de. Machine learning methods assisted by QM calculations are also being explored to improve the prediction of 19F NMR chemical shifts, which can aid in analyzing mixtures of fluorinated compounds researchgate.netchemrxiv.org.

Mass Spectrometry for the Analysis of Biodegradation Products and Intermediates

Mass spectrometry (MS) is an essential technique for identifying and quantifying biodegradation products and intermediates of organic compounds. For fluorinated compounds like this compound, MS, often coupled with chromatography, is crucial for tracing metabolic pathways and assessing environmental fate.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for the analysis of fluorinated organic compounds and their transformation products mdpi.commdpi.commdpi.comdiva-portal.orgasm.orgnih.gov. These techniques allow for the separation of complex mixtures and the identification of individual components based on their mass-to-charge ratio and fragmentation patterns. LC-MS/MS (tandem mass spectrometry) offers higher sensitivity and selectivity, making it suitable for trace analysis in complex environmental matrices mdpi.commdpi.comepa.govintertek.comfigshare.com.

In biodegradation studies of fluorinated compounds, GC-MS has been used to identify organic intermediates formed during microbial degradation mdpi.comasm.org. For example, the biodegradation of fluorinated pyrethroids was monitored using GC-MS, which revealed various degradation intermediates mdpi.com. LC-MS has also been employed to identify intermediates during the degradation of fluorobenzene, such as fluorocatechol and catechol asm.org. The analysis of biodegradation products helps in understanding how microorganisms transform fluorinated structures and where the carbon-fluorine bonds are cleaved mdpi.comasm.orgnih.govacs.org. While specific biodegradation products of this compound analyzed by MS are not extensively detailed in the search results beyond the detection of inorganic fluoride (B91410) as an end-product and fluorohexanoate as an intermediate acs.org, the general applicability of GC-MS and LC-MS/MS for identifying fluorinated intermediates and products in biodegradation studies is well-established mdpi.comasm.orgnih.govfigshare.com.

Quantitative Polymerase Chain Reaction (qPCR) and Protein Quantification in Biodegradation Assays

While NMR and MS focus on the chemical analysis of the compound and its transformation products, understanding the biological processes involved in biodegradation requires techniques that assess microbial activity and the presence of specific enzymes. Quantitative Polymerase Chain Reaction (qPCR) and protein quantification are valuable tools in this regard.

qPCR is a molecular technique used to quantify the amount of specific DNA sequences in a sample. In biodegradation studies, qPCR can be used to measure the abundance of genes known to be involved in the degradation of specific compounds nih.gov. This can help researchers understand which microbial populations are active in the biodegradation process and how their numbers change over time or under different conditions.

Emerging Analytical Techniques for Complex Fluorinated Organic Mixtures

Analyzing complex mixtures containing various fluorinated organic compounds, such as those found in environmental samples or industrial waste streams, presents significant analytical challenges. Emerging techniques are being developed to address these complexities.

The analysis of poly- and perfluoroalkyl substances (PFAS), a broad class of fluorinated compounds, highlights the need for advanced analytical methods mdpi.commdpi.comepa.govintertek.com. While LC-MS/MS is a primary method for targeted PFAS analysis, the vast number of emerging fluorinated compounds necessitates non-targeted approaches mdpi.com.

NMR spectroscopy, particularly 19F NMR, is being explored for analyzing complex fluorinated mixtures acs.orgnorden.orgresearchgate.netacs.org. Although spectral overlap can be a limitation in complex mixtures, new NMR methods are being developed to disentangle spectra and extract information about individual components without prior separation acs.orgresearchgate.netacs.org. Techniques like heteronuclear relaxation-encoded selective TOCSY (het-REST) and heteronuclear SCALPEL (Spectral Component Acquisition by Localized PARAFAC Extraction of Linear components) exploit the unique NMR properties of 19F nuclei to simplify 1H NMR spectra of fluorinated components within a mixture acs.orgacs.org. These methods can be particularly useful for identifying and characterizing fluorinated compounds in complex matrices resulting from reactions, contamination, or degradation acs.orgresearchgate.net.

Other emerging techniques for total fluorine analysis in complex matrices include combustion ion chromatography (CIC), high-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS-GF-MAS), particle-induced gamma-ray emission (PIGE), X-ray photoelectron spectroscopy (XPS), X-ray fluorescence (XRF), instrumental neutron activation analysis (INAA), and laser-induced breakdown spectroscopy (LIBS) norden.org. These methods can quantify total organic or inorganic fluorine, providing a broader picture of fluorinated contamination, although they may not provide specific structural information for individual compounds norden.org. High-resolution mass spectrometry (HRMS), including time-of-flight (TOF) and Orbitrap-MS, offers high mass accuracy, which is beneficial for identifying unknown fluorinated compounds in complex samples diva-portal.orgnorden.org.

These emerging techniques, alongside advancements in established methods, contribute to a more comprehensive understanding of the presence, transformation, and fate of fluorinated compounds like this compound in various complex environments.

Computational Chemistry and Theoretical Modeling of 1,10 Difluorodecane

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. chemrxiv.orgscielo.org.co For 1,10-difluorodecane, DFT calculations are instrumental in elucidating fundamental molecular properties. By solving the Kohn-Sham equations, DFT provides information on electron density distribution, orbital energies, and electrostatic potential. scielo.org.conih.gov

DFT studies on fluorinated organic molecules have shown that the introduction of fluorine atoms significantly alters the electronic landscape. nih.gov In this compound, the high electronegativity of the terminal fluorine atoms leads to a notable polarization of the C-F bonds. This influences the entire molecule, affecting its charge distribution and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between HOMO and LUMO, calculated via DFT, provides an estimate of the molecule's chemical stability and the energy required for electronic excitation. nih.gov

Systematic DFT studies on various fluorinated compounds demonstrate that functionals like B3LYP and wB97XD, paired with appropriate basis sets such as cc-pVDZ, can yield reliable predictions of electronic and optical properties. nih.gov For this compound, such calculations would reveal the impact of the long alkyl chain on the electronic environment of the C-F bonds.

| Property | Description | Typical Computational Method |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its ground state. | DFT (e.g., B3LYP/6-311G(d,p)) |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and electronic transition energy. nih.gov | DFT, TD-DFT |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule, indicating its overall polarity. | DFT (e.g., B3LYP/cc-pVDZ) nih.gov |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms, showing the effect of electronegative fluorine atoms. nih.gov | DFT with population analysis |

| Electrostatic Potential (ESP) | Represents the electrostatic interaction energy between the molecule and a positive point charge, highlighting regions susceptible to electrophilic or nucleophilic attack. nih.gov | DFT |

Conformational Analysis using Electronic Structure Theory Data and Solvation Models

The flexibility of the ten-carbon chain in this compound results in a complex conformational landscape. Computational methods are essential for identifying the most stable conformers and understanding the factors that govern their relative energies. Studies on shorter-chain 1,3-difluorinated alkanes have shown that fluorine substitution has a profound impact on conformational preferences, an effect that is magnified with chain extension. nih.govnih.gov

| Factor | Description | Effect on this compound |

|---|---|---|

| Steric Hindrance | Repulsive interactions between atoms or groups in close proximity. | Favors extended (anti) conformations of the alkyl chain. |

| Hyperconjugation | Stabilizing interactions from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital (e.g., σC–H → σ*C–F). nih.gov | Influences the relative stability of gauche and anti conformers around C-C bonds adjacent to the C-F bond. |

| Dipole-Dipole Interactions | Electrostatic interactions between the polar C-F bonds. | Can be stabilizing or destabilizing depending on the relative orientation of the dipoles in different conformers. |

| Solvent Polarity | The dielectric constant of the surrounding medium. | Polar solvents stabilize conformers with higher dipole moments, while nonpolar solvents favor those with lower dipole moments. nih.gov |

Prediction of Reactivity Parameters, Dipole Moments, and Polarizability

Computational chemistry provides powerful tools for predicting the reactivity and electrical properties of molecules like this compound. Global reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. wayne.edu It is a crucial parameter for understanding intermolecular forces, particularly dispersion forces. For a long-chain molecule like this compound, polarizability is expected to be anisotropic, being greater along the length of the chain. Accurate calculation of polarizability often requires large basis sets with diffuse and polarization functions to properly describe the outer regions of the electron cloud. wayne.edu

| Parameter | Significance | Computational Method |

|---|---|---|

| Ionization Potential | Energy required to remove an electron; related to HOMO energy. researchgate.net | DFT (Koopmans' theorem approximation), ΔSCF |

| Electron Affinity | Energy released when an electron is added; related to LUMO energy. researchgate.net | DFT (Koopmans' theorem approximation), ΔSCF |

| Dipole Moment (µ) | Indicates molecular polarity and influences solubility and intermolecular interactions. repositorioinstitucional.mx | Hartree-Fock, DFT, MP2 |

| Polarizability (α) | Determines the strength of dispersion forces and the response to electric fields. wayne.edu | Coupled-Perturbed Hartree-Fock (CPHF), DFT |

Quantum Chemical Simulations for Spectroscopic Interpretation

Quantum chemical simulations are indispensable for the interpretation of experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov By calculating spectroscopic parameters for different possible structures, one can assign experimental signals and gain detailed structural and conformational information. researchgate.net

For this compound, ¹⁹F NMR is a particularly powerful technique. The ¹⁹F chemical shift is highly sensitive to the local electronic environment. DFT calculations can predict ¹⁹F NMR chemical shifts with reasonable accuracy, helping to distinguish between different conformers or chemical environments. mdpi.com Furthermore, through-space J-couplings between fluorine and carbon atoms can be calculated, which are highly dependent on the internuclear distance and molecular orientation, providing a powerful tool for conformational analysis of flexible molecules. researchgate.net

Simulations of IR spectra involve calculating the vibrational frequencies and their corresponding intensities. researchgate.net This is typically done within the harmonic approximation by diagonalizing the mass-weighted Hessian matrix of the energy. The resulting calculated spectrum can be compared to the experimental one to identify characteristic vibrational modes, such as the C-F stretching and various CH₂ bending and rocking modes of the decane (B31447) chain. Anharmonic corrections can be applied for higher accuracy. nih.gov

| Spectroscopy | Parameter | Computational Approach | Information Gained |

|---|---|---|---|

| NMR | Chemical Shifts (¹H, ¹³C, ¹⁹F) | DFT (GIAO, CSGT) with functionals like BHandHLYP mdpi.com | Electronic environment, identification of non-equivalent nuclei. |

| NMR | Spin-Spin Coupling Constants (J-couplings) | DFT | Through-bond and through-space connectivity, dihedral angles (Karplus equation). nih.gov |

| IR | Vibrational Frequencies | DFT, MP2 (Harmonic and Anharmonic) researchgate.netnih.gov | Identification of functional groups and vibrational modes. |

| IR | IR Intensities | DFT (derivatives of the dipole moment) chemrxiv.org | Relative peak heights in the IR spectrum. |

Computational Studies of Excited States and Charge Transfer in Fluorinated Systems

The study of electronic excited states is crucial for understanding the photochemistry and photophysics of molecules. While this compound, as a saturated alkane, is not expected to have low-lying excited states accessible by visible light, computational methods can explore its response to higher-energy UV radiation. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating vertical excitation energies and oscillator strengths, which correspond to the energies and intensities of electronic transitions. nih.gov

In more complex fluorinated systems, particularly those with π-systems or heteroatoms, phenomena like charge-transfer (CT) excited states are important. rsc.org A CT state involves the transfer of an electron from a donor part of a molecule to an acceptor part upon photoexcitation. rsc.org While less prominent in simple alkanes, understanding CT processes in related fluorinated molecules provides a framework for predicting the behavior of more complex derivatives of this compound. For instance, if the decane chain were functionalized with donor and acceptor groups, the terminal fluorine atoms would electronically modulate the properties of these excited states. The energy gap between locally excited (LE) states and charge-transfer states can significantly influence the luminescence properties of a system. nih.gov

Theoretical investigations of isoreticular covalent organic frameworks (COFs) have shown that modulating optoelectronic properties through different linkers can control the excited state electronic distribution and transport pathways. nih.gov These principles, although applied to complex materials, highlight the fundamental role of computational chemistry in designing molecules with specific excited-state properties.

Integration of Machine Learning Approaches in Fluorine Chemistry Research

The integration of machine learning (ML) is revolutionizing computational chemistry by enabling rapid and accurate prediction of molecular properties, often bypassing the need for expensive quantum mechanical calculations. rsc.org In fluorine chemistry, ML models are being developed to tackle various challenges. rsc.org

By training on large datasets of molecules with known properties, ML algorithms, such as neural networks, can learn the complex relationships between molecular structure and function. nih.gov For fluorinated compounds, ML has been successfully applied to predict a wide range of properties, including reactivity, solubility, bond dissociation energies, and biological activity. rsc.orgmdpi.com For example, a neural network model can predict the fluorination strength of reagents based on simple molecular descriptors derived from their structure. rsc.org

For a molecule like this compound, ML could be used to predict its physicochemical properties, such as boiling point, viscosity, or solubility in various solvents, by leveraging data from a vast chemical space of other alkanes and fluoroalkanes. Graph neural networks, which learn directly from the molecular graph representation, are particularly promising as they can capture intricate structural features without the need for manually engineered descriptors. chemrxiv.org This data-driven approach complements traditional computational methods and accelerates the discovery and design of new fluorinated materials.

| Predicted Property | Machine Learning Model | Input Data | Significance |

|---|---|---|---|

| Fluorination Strength | Neural Network rsc.org | SMILES-based molecular descriptors | Predicts the reactivity of fluorinating agents. |

| Thermodynamic Properties (e.g., heat of vaporization) | Artificial Neural Network nih.gov | Data from force field simulations | Accelerates prediction of bulk properties for process design. |

| Cholinesterase Inhibition | Multivariate Linear Regression mdpi.com | Principal components of potential energy surfaces | Guides the design of new fluorinated drug candidates. |

| Environmental Properties (e.g., solubility) | Graph Neural Networks chemrxiv.org | Molecular graphs | Enables rapid assessment of the environmental impact of chemicals. |

Advanced Material Science and Organic Synthesis Applications Beyond Direct Compound Use

Design and Development of Novel Fluorinated Polymeric Materials

Fluorinated polymers are a class of materials known for their exceptional properties, including low surface energy, high thermal stability, and chemical inertness, making them valuable in aerospace, automotive, optics, and electronics industries. academie-sciences.frmdpi.com The synthesis of these polymers typically involves the polymerization of fluoroalkenes or the incorporation of fluorinated monomers and initiators into polymer chains. academie-sciences.frmdpi.comresearchgate.net

While 1,10-difluorodecane is not commonly cited as a direct monomer in the bulk synthesis of high-molecular-weight fluoropolymers like polytetrafluoroethylene (PTFE) or polyvinylidene fluoride (B91410) (PVDF), its structure suggests potential roles in the design and development of novel fluorinated polymeric materials. Difluorinated alkanes can serve as segments in the synthesis of specialized monomers or additives that are then incorporated into polymer matrices. For instance, they could be envisioned as components in the synthesis of fluorinated diols, diamines, or diisocyanates, which are precursors for polyurethanes and polyamides with tailored fluorinated segments. mdpi.com

Research in fluorinated polymer synthesis explores various methods, including radical polymerization and polycondensation, utilizing monomers with specific fluorine arrangements. academie-sciences.frresearchgate.net The strategic placement of fluorine atoms, such as in difluorinated motifs, can influence polymer chain interactions, crystallinity, and surface properties. researchgate.netchinesechemsoc.org Studies on fluorinated methacrylates, for example, demonstrate their use in creating copolymers for applications like anti-corrosion coatings, where the fluorinated segments contribute to surface properties and the phosphonic acid groups facilitate adhesion. nih.gov

Although direct research on this compound as a monomer for bulk polymerization is limited in the provided information, its difluorinated structure could be relevant in the synthesis of telechelic polymers (polymers with functional groups at both ends) or as a model compound for studying the impact of terminal fluorine atoms on polymer properties or synthesis methodologies. The exploration of new fluorinated building blocks is an ongoing area in polymer science aimed at achieving materials with enhanced or novel performance characteristics. researchgate.netmit.educhalmers.se

Research into this compound as an Intermediate for Specialty Chemicals

This compound is recognized for its utility as an intermediate in organic synthesis, serving as a versatile building block for the production of various specialty chemicals. solubilityofthings.comlookchem.comchembk.com Specialty chemicals are typically high-purity, low-volume products used for specific applications across diverse industries, including pharmaceuticals, agrochemicals, coatings, and materials science. globalchemie.co.invandemark.com

The chemical structure of this compound, featuring reactive C-F bonds at the terminal positions of a ten-carbon chain, allows it to undergo various chemical transformations. It can participate in reactions such as alkylation, further fluorination (though less common for terminal fluorides), or reactions involving the carbon chain itself, potentially after functional group interconversion of the fluorine atoms. lookchem.comchembk.com

Examples of its potential applications as an intermediate include its use in the synthesis of fluorinated surfactants, where the fluorinated segment contributes unique surface-active properties. chembk.com It can also be employed in the production of specialized solvents or as a component in the synthesis of dyes, leveraging the altered solubility and stability imparted by the fluorine atoms. lookchem.comchembk.com

The synthesis of this compound itself is often achieved through the reaction of 1,10-dibromodecane (B1670030) with a fluorinating agent like sodium fluoride, demonstrating its position as a product in a synthetic route, and thus an intermediate for subsequent reactions. chembk.com

Research in this area focuses on developing efficient and selective synthetic routes utilizing this compound to access target molecules with desired properties for specific applications in the specialty chemical market. The ability to selectively introduce fluorine into organic molecules at defined positions, as present in this compound, is a key aspect of designing and synthesizing high-value chemicals. solubilityofthings.com

Rational Design of Bioactive Compounds Incorporating Difluorinated Motifs

The incorporation of fluorine atoms, particularly in motifs like gem-difluoromethylene (CF₂) and trifluoromethyl (CF₃) groups, has become a significant strategy in the rational design of bioactive compounds, including pharmaceuticals and agrochemicals. chinesechemsoc.orgenamine.netacs.orguva.nl The presence of fluorine can dramatically influence the biological activity, metabolic stability, lipophilicity, membrane permeability, and protein binding of a molecule. enamine.netacs.orguva.nldigitellinc.com

Difluorinated motifs, such as the CF₂ group, are valuable bioisosteres, meaning they can replace other functional groups while maintaining or enhancing desired biological activity and improving pharmacokinetic properties. chinesechemsoc.orgacs.org For example, a CF₂ group can mimic a carbonyl, sulfonyl, or oxygen atom in terms of shape and electronic effects, but with altered polarity and increased metabolic stability due to the strong C-F bond. acs.org

While this compound itself is a relatively simple difluorinated alkane and not typically considered a direct pharmaceutical or agrochemical, the research into incorporating difluorinated motifs into complex bioactive molecules is highly relevant. This compound can serve as a model compound for studying the effects of terminal fluorine atoms on the properties of a long hydrocarbon chain, providing insights that can inform the design of more complex fluorinated structures.

Furthermore, synthetic methodologies developed for incorporating difluorinated units into organic molecules could potentially be adapted to utilize or be inspired by structures like this compound. chinesechemsoc.orgacs.org The challenge often lies in selectively introducing fluorinated motifs into specific positions within a molecule. digitellinc.com Advances in fluorination techniques, including those avoiding harmful perfluorinated substances (PFAS), are crucial for the sustainable development of fluorinated bioactive compounds. uva.nlurv.catamsterdamsciencepark.nl

Research in this area involves understanding the subtle electronic and steric effects of fluorine substituents on molecular interactions with biological targets. chim.it The study of fluorinated compounds, including model systems, contributes to the growing knowledge base used for the rational design and optimization of drug candidates and agrochemicals with improved efficacy and pharmacological profiles. digitellinc.com

Contributions to Sustainable Chemical Technologies through Fluorinated Compound Research

Research involving fluorinated compounds, including this compound, contributes to the broader field of sustainable chemical technologies, particularly concerning environmental impact and remediation. Fluorinated organic chemicals, while valuable in numerous applications, have raised environmental concerns due to the persistence of some classes, such as PFAS. utk.edutennessee.edu

A significant area of sustainable chemistry research involves understanding the environmental fate and potential degradation pathways of fluorinated compounds. Studies have shown that certain microorganisms, such as Pseudomonas sp. strain 273, are capable of degrading and detoxifying fluorinated alkanes, including this compound. utk.edutennessee.eduutk.eduutk.eduosti.gov This research is crucial for developing bioremediation strategies for environments contaminated with fluorinated substances.

Detailed investigations into the metabolic pathways used by these bacteria, including the identification of enzymes involved in defluorination, provide valuable insights into how the stable C-F bond can be broken in biological systems. tennessee.edu For instance, research on Pseudomonas sp. strain 273 utilizing this compound as a sole carbon source has revealed that over 90% of the fluorine can be recovered as inorganic fluoride, indicating significant defluorination. tennessee.eduosti.gov Unexpectedly, some fluorinated intermediates can even be incorporated into the bacteria's cellular structures, highlighting complex interactions in the environment. utk.edutennessee.edu

Beyond biodegradation, research in sustainable fluorinated chemistry also focuses on developing environmentally benign synthetic methods that avoid the generation of persistent byproducts. uva.nlurv.catamsterdamsciencepark.nl This includes exploring alternative fluorination reagents and processes, such as those utilizing more accessible and less harmful sources like caesium fluoride. uva.nlurv.cat

The study of compounds like this compound, both in terms of their potential applications and their environmental behavior, is integral to advancing sustainable chemical technologies. It informs the design of greener synthetic processes and the development of strategies to mitigate the environmental impact of fluorinated chemicals throughout their lifecycle. frontiersin.orgmdpi.com

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Environmentally Benign Synthetic Pathways for α,ω-Difluorodecanes

Current synthetic routes for α,ω-difluorodecanes, including 1,10-difluorodecane, may involve harsh conditions or generate significant waste, posing environmental concerns. Future research needs to focus on developing more efficient and environmentally benign synthetic methodologies. This includes exploring catalytic approaches, utilizing greener solvents, and minimizing the generation of hazardous byproducts. The increasing demand for fluorine-containing compounds highlights the need for sustainable synthesis methods for alkyl fluorides. rsc.org Catalytic methods offer a promising strategy for the selective and efficient synthesis of valuable fluorinated compounds. rsc.org Challenges remain in developing catalytic fluorination methods compared to non-catalytic approaches, despite the potential for improved sustainability. rsc.org

Developing catalytic C(sp3)–F bond formation methods is an active area of research with pertaining challenges. rsc.org The high bond dissociation energy of the C(sp3)-F bond presents a significant hurdle in its activation for synthesis or functionalization. researchgate.net Future work should focus on overcoming these challenges to create more sustainable processes for synthesizing C(sp3)–F bonds. rsc.org

Deeper Elucidation of Microbial Defluorination Mechanisms and Enzyme Systems

The biodegradation of fluorinated compounds, particularly those with stable C-F bonds like this compound, is a critical environmental concern. While some studies have reported microbial degradation of fluorinated organic compounds, the understanding of the specific mechanisms and the enzyme systems involved remains limited. researchgate.netnih.gov The strength of the C-F bond is a major hindrance to the transformation of fluorinated organic compounds by microorganisms. nih.gov Despite this, microbial enzyme systems can break the C-F bond through various mechanisms, including oxygenolytic, hydrolytic, reductive, and hydration processes, often at neutral pH and room temperature. researchgate.netnih.gov

However, the taxonomic diversity of microbes capable of defluorination and the specific enzymes they utilize are not well-understood compared to microbial dechlorination. researchgate.net Research has shown that specific bacteria, such as Pseudomonas sp. strain 273, can utilize this compound as a sole source of carbon and energy under oxic conditions, releasing inorganic fluoride (B91410). nih.gov Transcriptomic studies have begun to shed light on the genes and catalysts involved in fluoroalkane metabolism, suggesting the involvement of alkane monooxygenases and putative haloacid dehalogenases. nih.gov

Future research should aim for a deeper elucidation of these microbial defluorination mechanisms and identify the key enzyme systems responsible. This includes understanding how these enzymes overcome the high stability of the C-F bond and the specific metabolic pathways involved in the complete mineralization of α,ω-difluoroalkanes. The discovery and characterization of novel defluorinating enzymes are crucial for developing bioremediation strategies for fluorinated contaminants. anr.fr Challenges remain in identifying microbes with enzymes sufficiently reactive to defluorinate difluoromethylene groups, and when reported, these processes are typically much slower. semanticscholar.org

Advanced Characterization of this compound Interactions within Complex Biological and Material Matrices

Understanding how this compound interacts within complex biological and material matrices is essential for assessing its environmental fate, potential biological effects, and possible applications in materials science. This requires advanced characterization techniques to probe its partitioning, binding, and transformation within these complex environments.

Challenges exist in the quantitative analysis of chemicals within complex biological matrices due to variability and the need for extensive sample preparation. mdpi.com Future research should focus on developing more efficient and less labor-intensive methods for sample preparation and analysis in biological fluids and tissues. mdpi.com The development of universal techniques applicable to multiple types of biological matrices is also a key challenge. mdpi.com

For material matrices, advanced characterization techniques are needed to understand the structural and chemical changes that occur when this compound is present or incorporated. Techniques like X-ray absorption spectroscopy and neutron diffraction are becoming increasingly important for capturing subtle changes in crystal and electronic structures that are beyond the detection limit of conventional laboratory facilities. mdpi.com Multi-scale in situ/operando characterization technologies are being developed to provide in-depth understanding of materials, but challenges remain in fully exploiting their potential. mdpi.com

Specific research is needed to understand the interactions of this compound with components of biological systems, such as proteins, lipids, and cell membranes. For example, studies have shown that some bacteria can incorporate fluorine-containing byproducts into their lipid bilayers, indicating that the fate of these compounds in biological systems is not fully understood. utk.edu

Predictive Modeling for Structure-Property-Function Relationships in Novel Difluorinated Architectures

Predictive modeling, such as Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR), plays a vital role in understanding and predicting the behavior and properties of chemical compounds based on their molecular structure. intofuture.orgmdpi.com Applying and advancing these modeling techniques to this compound and related novel difluorinated architectures is a significant future research direction.

Challenges in QSPR/QSAR analysis include the possibility of chance correlations, overtraining, and ensuring the reproducibility of models. mdpi.com Future work should focus on addressing these "unpleasant peculiarities" to improve the reliability and robustness of predictive models. mdpi.com Data quality, model interpretability, and uncertainty quantification are also key challenges in QSAR modeling for applications like toxicology, which are relevant for understanding the potential biological interactions of difluorinated compounds. toxnavigation.com

Developing predictive models for difluorinated alkanes requires the generation and use of relevant molecular descriptors that capture the unique influence of fluorine atoms on the molecule's properties. psu.edu The strong electronegativity and small size of fluorine significantly impact molecular conformation and interactions. researchgate.netacs.org Predictive modeling can help elucidate how the position and number of fluorine atoms in novel difluorinated architectures influence their physical, chemical, and biological properties, guiding the design of new compounds with desired characteristics.

Exploration of New Catalytic Systems for C-F Bond Functionalization and Derivatization

The inertness of the C-F bond, particularly in aliphatic compounds like this compound, makes its selective functionalization and derivatization challenging. researchgate.netacs.orgnih.gov Future research needs to explore new catalytic systems that can efficiently and selectively activate and transform C-F bonds.

Transition metal catalysis has been explored for C-F bond functionalization, but developing highly selective and efficient systems, especially for aliphatic C-F bonds, remains a challenge. acs.orgnih.govwhiterose.ac.ukmdpi.com New catalytic methods are needed to convert readily available fluorinated compounds into valuable products through the formation of new C-C, C-H, and carbon-heteroatom bonds. mdpi.com

Research is ongoing to develop catalytic strategies for accessing difluoroalkanes from simpler precursors, highlighting the ongoing interest in developing methods for incorporating fluorine into organic molecules. acs.org The development of catalytic C(sp3)–F bond formation methods is an area with significant potential for improving the sustainability of synthesizing fluorinated compounds. rsc.org

Q & A

Basic Research Questions

Q. How can researchers structure a scientifically rigorous research question for studying 1,10-difluorodecane?

- Methodological Answer : Utilize frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population: Microbial systems (e.g., Pseudomonas sp. strain 273).

- Intervention: Exposure to this compound as a sole carbon source.

- Comparison: Degradation rates of mono- vs. di-fluorinated alkanes.

- Outcome: Identification of metabolic pathways and defluorination efficiency.

Ensure alignment with gaps in fluorinated organic degradation research .

Q. What are reliable sources for physicochemical data on this compound?

- Methodological Answer : Prioritize databases like the NIST Chemistry WebBook (Standard Reference Database 69), which provides validated data on molecular mass (178.266 g/mol), stability, and spectral information. Cross-reference with peer-reviewed studies to verify parameters such as melting points or solubility, which may be absent in commercial databases .

Q. What analytical techniques are suitable for tracking this compound degradation in microbial studies?

- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for quantifying parent compounds and fluorinated intermediates, and 19F NMR to monitor defluorination. Calibrate instruments with deuterated standards (e.g., fluoranthene-d10) to improve sensitivity in complex matrices .

Advanced Research Questions

Q. How can researchers address contradictions in reported biodegradation rates of this compound across studies?

- Methodological Answer : Conduct a systematic review using the following steps:

Data Normalization : Control for variables like microbial strain, oxygen availability, and substrate concentration.

Statistical Meta-Analysis : Apply mixed-effects models to reconcile discrepancies (e.g., degradation efficiency in Pseudomonas sp. strain 273 vs. other strains).

Mechanistic Validation : Use isotopic labeling (e.g., 14C-1,10-difluorodecane) to trace carbon flow and confirm pathway hypotheses .

Q. What experimental designs can overcome challenges in measuring C-F bond cleavage kinetics during microbial degradation?

- Methodological Answer :

- Time-Resolved Sampling : Collect samples at intervals (e.g., 0, 6, 24, 48 hours) to capture transient intermediates.

- Enzymatic Assays : Isolate fluorinases or dehalogenases from lysed cells to measure in vitro activity.

- Computational Modeling : Use density functional theory (DFT) to predict activation energies for C-F bond cleavage, guiding enzyme engineering efforts .

Q. How can researchers ensure reproducibility in synthesizing this compound for controlled degradation studies?

- Methodological Answer :

- Synthesis Protocol : Follow IUPAC guidelines for nucleophilic fluorination of 1,10-dichlorodecane using KF in polar aprotic solvents.

- Purity Verification : Validate via HPLC (>98% purity) and elemental analysis (C: 67.36%, H: 11.30%, F: 21.34%).

- Storage Conditions : Store under inert gas (argon) at -20°C to prevent oxidation or hydrolysis .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing small-sample datasets in fluorinated alkane toxicity assays?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For longitudinal data (e.g., bacterial growth curves), apply mixed-model ANOVA to account for repeated measures. Report effect sizes (e.g., Cohen’s d) to contextualize practical significance .

Q. How can researchers validate hypothesized degradation pathways for this compound?

- Methodological Answer :

- Stable Isotope Probing (SIP) : Incubate cultures with 13C-labeled substrate and analyze incorporation into biomass via LC-MS .

- Gene Knockout Studies : Use CRISPR-Cas9 to disable putative defluorination genes (e.g., fdhA) and assess metabolic disruption .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure.

- Waste Disposal : Neutralize fluorinated byproducts with calcium hydroxide before incineration.

- Emergency Response : Maintain activated carbon filters for spill containment and train personnel on SDS protocols .

Tables for Quick Reference

| Parameter | Value/Technique | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀F₂ | |

| Degradation Efficiency* | 45–68% (28-day incubation, Pseudomonas sp.) | |

| Recommended Analytical Method | GC-MS with DB-5MS column |

*Varies with substrate concentration and aeration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products